molecular formula C26H22ClN3O2S B2750744 [5-(4-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892414-82-3

[5-(4-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No. B2750744
CAS RN: 892414-82-3
M. Wt: 475.99
InChI Key: JZXMGOIEDYAAQU-UHFFFAOYSA-N
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Description

[5-(4-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a useful research compound. Its molecular formula is C26H22ClN3O2S and its molecular weight is 475.99. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Characterization

  • A study on the synthesis of novel cyclopropane derivatives from oxazolones highlighted a method potentially relevant to creating structurally complex molecules similar to the specified compound. This process involves the cyclopropanation of oxazolones and subsequent transformations to derive sulfanyl-substituted amino acids, which could be pertinent in the synthesis or modification of the compound (Clerici, Gelmi, & Pocar, 1999).

  • Another study detailed the synthesis and crystal structure of a compound with similarities in structural features, focusing on X-ray diffraction crystallography to establish its configuration. This approach may offer insights into techniques for determining the molecular structure of complex compounds like the one specified (Dong & Huo, 2009).

  • Research on methylthio- and methylsulfonyl-modified polychlorobiphenyls through nucleophilic aromatic substitution could inform on methods to introduce sulfur-containing groups into aromatic systems, potentially relevant for modifying or synthesizing the compound of interest (Bergman & Wachtmeister, 1978).

Theoretical and Structural Studies

  • A docking study and structural analysis of tetrazole derivatives , including crystallographic and molecular docking investigations, can provide a foundation for understanding how similar compounds might interact with biological targets. This information is crucial for designing molecules with desired biological activities (Al-Hourani et al., 2015).

  • The synthesis and antiviral activity of thiadiazole sulfonamides report provides an example of how derivatives of phenyl and thiadiazole compounds can be designed for biological applications. This parallels the potential research applications of the specified compound in developing new therapeutic agents (Chen et al., 2010).

properties

IUPAC Name

[5-(4-chlorophenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O2S/c1-15-3-5-17(6-4-15)14-33-26-22-11-21-19(13-31)12-28-16(2)23(21)32-25(22)29-24(30-26)18-7-9-20(27)10-8-18/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXMGOIEDYAAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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